2-(4-(Cyclopropylsulfonyl)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Cyclopropylsulfonyl)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclopropylsulfonyl)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Cyclopropylsulfonyl)-3-methylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Cyclopropylsulfonyl)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., potassium carbonate), aryl or vinyl halide.
Conditions: Organic solvent (e.g., toluene), elevated temperature (typically around 80-100°C).
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(4-(Cyclopropylsulfonyl)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Employed in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Cyclopropylsulfonyl)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boron-containing compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki–Miyaura coupling.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron compound used in similar reactions.
Uniqueness
2-(4-(Cyclopropylsulfonyl)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the cyclopropylsulfonyl group, which can influence the reactivity and selectivity of the compound in coupling reactions. This structural feature can provide advantages in the synthesis of complex molecules .
Properties
Molecular Formula |
C16H23BO4S |
---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
2-(4-cyclopropylsulfonyl-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO4S/c1-11-10-12(17-20-15(2,3)16(4,5)21-17)6-9-14(11)22(18,19)13-7-8-13/h6,9-10,13H,7-8H2,1-5H3 |
InChI Key |
QEZHWRHPSSBFGY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)C3CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.